molecular formula C10H8INO B13676479 5'-Iodospiro[cyclopropane-1,3'-indolin]-2'-one

5'-Iodospiro[cyclopropane-1,3'-indolin]-2'-one

Katalognummer: B13676479
Molekulargewicht: 285.08 g/mol
InChI-Schlüssel: PUOWFEUVDHNAFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33067709 is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research. This compound is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to medical research.

Analyse Chemischer Reaktionen

MFCD33067709 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

MFCD33067709 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, in industry, MFCD33067709 is used in the production of various chemical products and materials .

Wirkmechanismus

The mechanism of action of MFCD33067709 involves its interaction with specific molecular targets and pathways. This compound is known to affect various cellular processes by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

MFCD33067709 can be compared with other similar compounds based on its structure and properties. Some similar compounds include other triazolo ring compounds and methanesulfonate derivatives. What sets MFCD33067709 apart is its unique stability and reactivity, which make it particularly suitable for certain applications. The comparison with similar compounds highlights its uniqueness and potential advantages in various research and industrial contexts .

Eigenschaften

Molekularformel

C10H8INO

Molekulargewicht

285.08 g/mol

IUPAC-Name

5-iodospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H8INO/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4H2,(H,12,13)

InChI-Schlüssel

PUOWFEUVDHNAFK-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C3=C(C=CC(=C3)I)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.